![molecular formula C17H17N5O5S2 B2668506 ethyl 4-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate CAS No. 868155-13-9](/img/structure/B2668506.png)
ethyl 4-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate
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Description
Ethyl 4-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C17H17N5O5S2 and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
Research demonstrates the reaction of ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates with substituted benzaldehydes, leading to the synthesis of pyrrolothiazoles. These pyrrolothiazoles' structures were confirmed by X-ray crystallographic studies (Tverdokhlebov et al., 2005).
Aldose Reductase Inhibition
A study synthesized and evaluated oxothiazolidine benzoate and acetate derivatives as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds, including ethyl 4-[2-benzamido-5-(2-methoxy-2-oxyethylidene)-4-oxothiazolidin-3-yl]benzoates, were found to inhibit these enzymes, suggesting potential applications in addressing long-term diabetic complications (Saeed et al., 2014).
Antimicrobial Activities
Various derivatives of thiazolidinone, including 2-(5-oxothiazolidinone)-cyanoacetamido derivatives, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited promising activities against different microbial strains (Gouda et al., 2010).
Synthesis of Thiazolo[3,2-a]pyridines
Research has been conducted on the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, exploring different synthetic methods and investigating the NMR of the products. This research contributes to the understanding of the synthesis and properties of these thiazolidine derivatives (Aly et al., 2014).
Anticancer Activity
4-Thiazolidinones with a benzothiazole moiety have been screened for antitumor activities. Certain derivatives showed activity against various cancer cell lines, indicating their potential as anticancer agents (Havrylyuk et al., 2010).
properties
IUPAC Name |
ethyl 4-[[2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S2/c1-2-27-15(25)9-3-5-10(6-4-9)18-13(23)7-11-14(24)20-16(29-11)22-21-12-8-28-17(26)19-12/h3-6,11H,2,7-8H2,1H3,(H,18,23)(H,19,21,26)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFVJVKFEBOYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C3CSC(=O)N3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\3/CSC(=O)N3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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